molecular formula C8H7F2NO2 B15363458 Methyl 3-(difluoromethyl)pyridine-2-carboxylate

Methyl 3-(difluoromethyl)pyridine-2-carboxylate

Cat. No.: B15363458
M. Wt: 187.14 g/mol
InChI Key: JUUZAUUVTPAJIN-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF$_2$H) substituent at the 3-position and a methyl ester group at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the difluoromethyl group, which balances lipophilicity and electronic effects . Its synthesis typically involves the use of (diethylamino)sulfur trifluoride (DAST) to introduce the difluoromethyl group, as demonstrated in the Vilsmeier-Haack reaction sequence starting from methyl 3-formyl-pyrrolopyridine-2-carboxylate . The compound has been utilized as an intermediate in the preparation of pharmaceutical candidates, including antitumor agents and enzyme inhibitors .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

methyl 3-(difluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-5(7(9)10)3-2-4-11-6/h2-4,7H,1H3

InChI Key

JUUZAUUVTPAJIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Methyl 3-(difluoromethyl)pyridine-2-carboxylate typically begins with commercially available 3-pyridinecarboxylic acid.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent such as thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fluorination and esterification processes. Continuous flow reactors are often employed to enhance reaction efficiency and safety, particularly when handling hazardous fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-(difluoromethyl)pyridine-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

Methyl 3-(difluoromethyl)pyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules

Biology

In biological research, this compound is used to study the effects of fluorinated groups on biological activity. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Medicine

This compound serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory diseases. Its incorporation into drug molecules can improve their efficacy and reduce side effects.

Industry

In the agrochemical industry, this compound is used to develop new pesticides and herbicides. The difluoromethyl group can enhance the potency and selectivity of these agrochemicals, leading to more effective pest control solutions.

Mechanism of Action

The mechanism by which Methyl 3-(difluoromethyl)pyridine-2-carboxylate exerts its effects is largely dependent on its incorporation into larger molecules. The difluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its electronic properties and steric hindrance. This can lead to increased binding affinity and specificity for the target, enhancing the overall biological activity of the compound.

Comparison with Similar Compounds

Key Observations :

  • Difluoromethyl (-CF$2$H) : Less electron-withdrawing than trifluoromethyl (-CF$3$) but more lipophilic than fluorine (-F), offering a balance between bioavailability and metabolic resistance .
  • Amino (-NH$_2$): Enhances solubility but may introduce susceptibility to oxidation .

Physicochemical Properties and Bioavailability

Fluorine substituents profoundly impact drug-like properties:

  • Lipophilicity (logP) : Difluoromethyl increases logP compared to -F but decreases it relative to -CF$_3$, optimizing membrane permeability .
  • Metabolic Stability : -CF$2$H resists cytochrome P450 oxidation better than -CH$3$ or -CF$_3$ .
  • Solubility: Amino or methoxy groups (e.g., in pyrrolopyridine derivatives) enhance aqueous solubility but may reduce potency .

Biological Activity

Methyl 3-(difluoromethyl)pyridine-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its biological properties, particularly focusing on its antitumor effects, as well as its applications in agricultural chemistry.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 3-position with a difluoromethyl group and a carboxylate moiety. This unique structure contributes to its biological activity, particularly in inhibiting cell growth and inducing apoptosis in cancer cells.

Antitumor Activity

Recent research has demonstrated the antitumor potential of this compound derivatives. The following table summarizes key findings related to the compound's efficacy against various cancer cell lines:

CompoundCell LineGI50 Concentration (µM)Effect on Non-Tumorigenic Cells (%)Mechanism of Action
2eMDA-MB-2311388.62 ± 4.04Cell cycle arrest (G0/G1 phase increase)
2fMDA-MB-4688.73117.73 ± 3.22Not specified
2hMCF-12A4.6782.13 ± 4.78Not specified

These results indicate that compound 2e exhibits significant growth inhibition in triple-negative breast cancer (TNBC) cell lines while showing minimal toxicity to non-tumorigenic mammary epithelial cells (MCF-12A) .

The mechanism by which this compound exerts its antitumor effects appears to involve interference with the cell cycle. In studies involving the MDA-MB-231 cell line, treatment with compound 2e resulted in an increased proportion of cells in the G0/G1 phase and a decrease in cells in the S phase, suggesting that the compound may induce cell cycle arrest . Importantly, no significant alterations were observed in apoptotic markers such as PARP or caspase-3, indicating that apoptosis might not be the primary mechanism involved .

Case Studies

  • In Vivo Models : The chick chorioallantoic membrane (CAM) model was utilized to assess the tumor size reduction capabilities of compound 2e . Results indicated a notable decrease in tumor size when grafted with MDA-MB-231 cells, underscoring its potential as an effective anticancer agent .
  • Comparative Studies : When compared with other derivatives, this compound showed superior activity against specific cancer types while maintaining low toxicity levels against non-cancerous cells .

Agricultural Applications

Beyond its medicinal properties, this compound has also been explored for its potential use as a pesticide. The difluoromethyl group enhances the biological activity of compounds within this class, making them effective against various pests while minimizing environmental impact .

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